Methyl 5-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxybenzoate
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Overview
Description
Methyl 5-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxybenzoate is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its multiple hydroxyl groups and a methoxy group attached to a benzoate structure, making it a significant molecule in both natural and synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxybenzoate typically involves the esterification of 5-methoxy-2-hydroxybenzoic acid with a suitable alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as methanol or ethanol, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is common to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the methoxy group or to convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound. These products can have different biological activities and applications .
Scientific Research Applications
Methyl 5-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxybenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxybenzoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Action: The compound disrupts microbial cell membranes and inhibits the growth of pathogens.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Similar in structure but lacks the hydroxyl groups, making it less reactive in certain biological contexts.
Kaempferol 3-(2’'-p-coumarylglucoside): Another flavonoid with similar antioxidant properties but different glycosylation patterns.
Uniqueness
Methyl 5-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxybenzoate is unique due to its specific combination of methoxy and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
methyl 5-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O13/c1-28-8-3-4-11(9(5-8)18(27)29-2)32-20-17(26)15(24)14(23)12(33-20)7-31-19-16(25)13(22)10(21)6-30-19/h3-5,10,12-17,19-26H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWVFJJMYKSVHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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